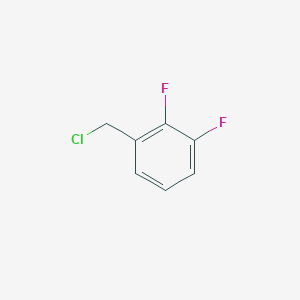

1-(Chloromethyl)-2,3-difluorobenzene

Descripción general

Descripción

1-(Chloromethyl)-2,3-difluorobenzene is a useful research compound. Its molecular formula is C7H5ClF2 and its molecular weight is 162.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Chloromethyl)-2,3-difluorobenzene is a halogenated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₇H₆ClF₂

- CAS Number : 446-57-1

- Molar Mass : 162.57 g/mol

The compound features a chloromethyl group and two fluorine atoms positioned on the benzene ring, which significantly influence its reactivity and biological interactions.

This compound exhibits biological activity through several mechanisms:

- Nucleophilic Substitution : The chloromethyl group can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological targets.

- Enzyme Inhibition : Initial studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways related to disease processes.

- Cellular Signaling Modulation : It may influence cellular signaling pathways by interacting with specific receptors or enzymes.

Biological Activities

Research has identified several notable biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that the compound has antimicrobial properties against various pathogens. Its structure may enhance binding affinity to bacterial cell wall synthesis enzymes.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, suggesting applications in treating inflammatory diseases.

- Neuroprotective Properties : Due to its ability to enhance cholinergic transmission, it may have neuroprotective effects beneficial for conditions like Alzheimer's disease.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial | Inhibition of bacterial cell wall synthesis |

| 1-(Chloromethyl)-4-fluorobenzene | Antimicrobial | Disruption of cell membrane integrity |

| 1-Chloro-2-(chloromethyl)benzene | Cytotoxic | Induction of apoptosis in cancer cells |

Case Studies and Research Findings

Several studies highlight the biological relevance of this compound:

- Antimicrobial Study : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

- Neuropharmacological Study : A study evaluated the effects of the compound on cholinergic neurotransmission. Results indicated significant increases in acetylcholine levels following treatment with this compound, suggesting its potential use in cognitive enhancement therapies.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(chloromethyl)-2,3-difluorobenzene, and how do reaction conditions influence yield?

Basic Research Focus

The compound is typically synthesized via chloromethylation of 2,3-difluorobenzene derivatives. A common method involves reacting 2,3-difluorotoluene with sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) under controlled temperatures (40–60°C). The reaction requires anhydrous conditions to avoid hydrolysis of the chloromethyl group. Yields are highly dependent on stoichiometric ratios and catalyst selection (e.g., radical initiators like AIBN) to minimize side reactions such as over-chlorination .

Basic Research Focus

- ¹H/¹³C NMR : Distinct peaks for the chloromethyl group (δ ~4.6 ppm for CH₂Cl) and aromatic protons (δ 6.8–7.2 ppm) confirm substitution patterns .

- FT-IR : Absorbances at 750 cm⁻¹ (C-Cl stretch) and 1,150 cm⁻¹ (C-F stretch) validate functional groups .

- GC-MS : Molecular ion peak at m/z 162 (M⁺) with fragments at m/z 125 (loss of Cl) and 97 (loss of CH₂Cl) .

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Focus

The electron-withdrawing fluorine atoms at positions 2 and 3 deactivate the benzene ring, reducing electrophilic substitution but enhancing the chloromethyl group’s susceptibility to nucleophilic attack (e.g., SN2 reactions). This regioselectivity is critical in designing derivatives for pharmaceuticals or agrochemicals. Computational studies (DFT) show that fluorine’s inductive effect lowers the LUMO energy of the chloromethyl group, facilitating reactions with amines or thiols .

Q. What are the challenges in handling this compound, and how can degradation be minimized?

Advanced Research Focus

The compound is moisture-sensitive and prone to hydrolysis, forming 2,3-difluorobenzyl alcohol. Storage at 0–6°C in amber vials under inert gas (N₂/Ar) is essential . Degradation products can be monitored via HPLC with a C18 column and acetonitrile/water mobile phase. Stability studies indicate a shelf life of 6–12 months under optimal conditions .

Q. How is this compound utilized in synthesizing fluorinated heterocycles?

Advanced Research Focus

The chloromethyl group serves as a versatile linker in cyclization reactions. For example, reaction with potassium phthalimide forms a benzylamine intermediate, which undergoes Ullmann coupling to generate fluorinated indoles or benzodiazepines. The fluorine atoms enhance metabolic stability in drug candidates, as seen in antiviral and anticancer scaffolds .

Example Pathway

Step 1 : SN2 substitution with phthalimide → 2,3-difluorobenzylphthalimide.

Step 2 : Pd-catalyzed coupling with aryl halides → fluorinated heterocycles .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Advanced Research Focus

Discrepancies in yields (e.g., 65% vs. 78% for SOCl₂ vs. SO₂Cl₂ routes) arise from differences in reaction scaling, catalyst purity, and workup protocols. Reproducibility requires strict control of anhydrous conditions and reagent quality. Collaborative studies using standardized protocols (e.g., ASTM guidelines) are recommended to resolve inconsistencies .

Q. What safety protocols are critical when working with this compound?

Basic Research Focus

Propiedades

IUPAC Name |

1-(chloromethyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUKQQRPTLPXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578850 | |

| Record name | 1-(Chloromethyl)-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-57-1 | |

| Record name | 1-(Chloromethyl)-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.